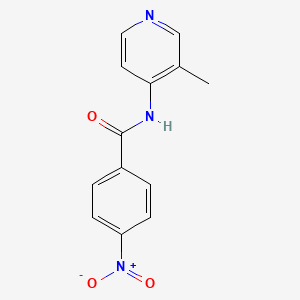![molecular formula C12H15ClN4O2 B12001280 1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- CAS No. 137484-84-5](/img/structure/B12001280.png)
1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- is a synthetic organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring substituted with a chloro group, a furanyl propoxy group, and a dimethylamine group, imparts specific chemical and biological properties that make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the core reagent.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms in cyanuric chloride with N,N-dimethylamine under basic conditions, typically using sodium carbonate as a base.
Further Substitution: The second chlorine atom is then substituted with 3-(2-furanyl)propoxy group. This step often requires the use of a suitable base and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Final Substitution: The final chlorine atom is replaced with an amine group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The furanyl group can undergo oxidation to form furan derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated triazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.
Oxidation Products: Oxidized furanyl derivatives.
Reduction Products: Hydrogenated triazines.
Aplicaciones Científicas De Investigación
1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Triazin-2-amine, 4-chloro-6-methoxy-N,N-dimethyl-
- 1,3,5-Triazin-2-amine, 4-chloro-6-phenoxy-N,N-dimethyl-
- 1,3,5-Triazin-2-amine, 4-chloro-6-(2-thienyl)propoxy-N,N-dimethyl-
Uniqueness
1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl- is unique due to the presence of the furanyl propoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Propiedades
Número CAS |
137484-84-5 |
|---|---|
Fórmula molecular |
C12H15ClN4O2 |
Peso molecular |
282.72 g/mol |
Nombre IUPAC |
4-chloro-6-[3-(furan-2-yl)propoxy]-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H15ClN4O2/c1-17(2)11-14-10(13)15-12(16-11)19-8-4-6-9-5-3-7-18-9/h3,5,7H,4,6,8H2,1-2H3 |
Clave InChI |
ANRCKXKFIVUJPS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)Cl)OCCCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide](/img/structure/B12001200.png)
![2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylpropanamide](/img/structure/B12001204.png)


![(4-Methylphenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B12001213.png)
![2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate](/img/structure/B12001220.png)
![7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12001221.png)
![3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine](/img/structure/B12001226.png)

![4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate](/img/structure/B12001243.png)


![N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide](/img/structure/B12001260.png)

